
terminal protein, Bacteriophage M2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terminal protein, Bacteriophage M2, is a crucial component in the replication process of bacteriophages. Bacteriophages, or phages, are viruses that infect and replicate within bacteria. Terminal protein acts as a primer for the initiation of replication, a reaction catalyzed by the viral DNA polymerase at the two DNA ends . This protein is essential for the successful replication and proliferation of the bacteriophage within its bacterial host.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of terminal protein, Bacteriophage M2, involves the propagation of bacteriophages in a suitable bacterial host. The process includes several steps:
Phage Propagation: Bacteriophages are propagated in a bacterial culture until a high titer is achieved.
Phage Clean-Up: The phage lysate is filtered through a 0.22 μm filter and treated with chloroform to remove bacterial contaminants.
Phage Concentration: Ultrafiltration is used to concentrate the phage particles.
Endotoxin Removal: Endotoxins are removed to produce a clean phage preparation.
Storage: The purified phage preparation is stored for continuous laboratory use.
Industrial Production Methods
Industrial production of terminal protein involves large-scale fermentation processes where bacteriophages are cultured in bioreactors. The process is similar to laboratory-scale preparation but on a larger scale, ensuring high yield and purity of the terminal protein.
Analyse Des Réactions Chimiques
Types of Reactions
Terminal protein, Bacteriophage M2, primarily undergoes protein-protein and protein-nucleic acid interactions. These interactions are essential for the assembly of the bacteriophage and its replication process .
Common Reagents and Conditions
The common reagents used in the preparation and purification of terminal protein include:
Chloroform: Used for phage clean-up.
Ultrafiltration membranes: Used for phage concentration.
Endotoxin removal agents: Used to purify the phage preparation.
Major Products Formed
The major product formed from these reactions is the purified terminal protein, which is essential for the replication of the bacteriophage.
Applications De Recherche Scientifique
Terminal protein, Bacteriophage M2, has several scientific research applications:
Molecular Biology: Used to study protein-protein and protein-nucleic acid interactions.
Virology: Essential for understanding the replication mechanisms of bacteriophages.
Biotechnology: Used in the development of phage-based delivery systems for gene therapy and drug delivery.
Mécanisme D'action
The mechanism of action of terminal protein involves its role as a primer for the initiation of DNA replication. The viral DNA polymerase catalyzes the reaction at the two DNA ends, elongating the nascent DNA chain in a processive manner. This coupling of strand displacement with elongation is crucial for the replication of the bacteriophage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to terminal protein, Bacteriophage M2, include:
MS2 Coat Protein: Involved in the assembly of the MS2 bacteriophage.
T4 Phage Proteins: Involved in the replication and assembly of T4 bacteriophage.
Uniqueness
The uniqueness of this compound, lies in its specific role as a primer for DNA replication, which is essential for the successful replication of the bacteriophage. This distinguishes it from other phage proteins that may have different roles in the phage life cycle.
Propriétés
Numéro CAS |
139643-82-6 |
|---|---|
Formule moléculaire |
C117H179N25O34 |
Poids moléculaire |
2479.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C117H179N25O34/c1-13-66(12)96(140-103(162)73(32-21-23-47-119)125-98(157)72(31-20-22-46-118)127-104(163)78(51-61(2)3)130-99(158)74(33-24-48-123-117(121)122)126-100(159)77(42-45-91(148)149)129-113(172)95(65(10)11)139-111(170)80(53-63(6)7)132-101(160)75(40-43-89(144)145)124-97(156)71(120)58-92(150)151)115(174)142-50-26-35-88(142)114(173)141-49-25-34-87(141)112(171)137-85(60-94(154)155)110(169)136-84(59-93(152)153)109(168)135-82(56-68-29-18-15-19-30-68)107(166)134-81(55-67-27-16-14-17-28-67)106(165)128-76(41-44-90(146)147)102(161)131-79(52-62(4)5)105(164)133-83(57-69-36-38-70(143)39-37-69)108(167)138-86(116(175)176)54-64(8)9/h14-19,27-30,36-39,61-66,71-88,95-96,143H,13,20-26,31-35,40-60,118-120H2,1-12H3,(H,124,156)(H,125,157)(H,126,159)(H,127,163)(H,128,165)(H,129,172)(H,130,158)(H,131,161)(H,132,160)(H,133,164)(H,134,166)(H,135,168)(H,136,169)(H,137,171)(H,138,167)(H,139,170)(H,140,162)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,121,122,123)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |
Clé InChI |
NPTSCMWNGWMXMA-NXVMTPNUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


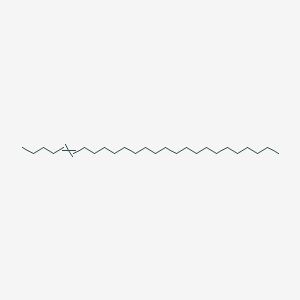
![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
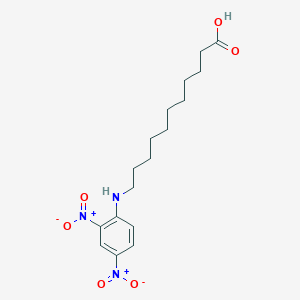
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
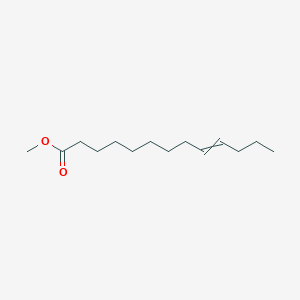



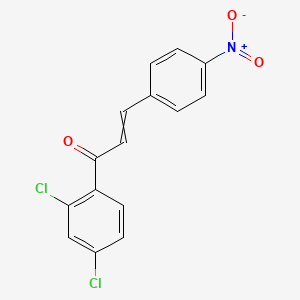

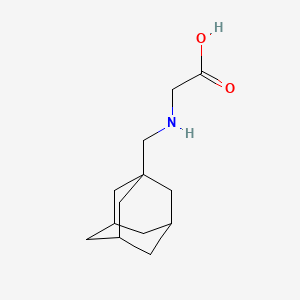
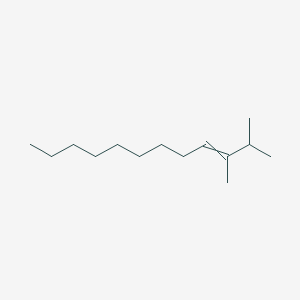
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
